3-(Chloromethyl)-4-methylheptane

Catalog No.
S15867292
CAS No.
M.F
C9H19Cl
M. Wt
162.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-4-methylheptane

Product Name

3-(Chloromethyl)-4-methylheptane

IUPAC Name

3-(chloromethyl)-4-methylheptane

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

InChI

InChI=1S/C9H19Cl/c1-4-6-8(3)9(5-2)7-10/h8-9H,4-7H2,1-3H3

InChI Key

RQLQXVRAAIGNNH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)CCl

3-(Chloromethyl)-4-methylheptane is an organic compound characterized by its molecular formula C8H17ClC_8H_{17}Cl and a molecular weight of approximately 148.67 g/mol. This compound is classified as an alkyl halide, specifically a chloromethyl derivative of heptane. The structure features a chlorine atom attached to the third carbon of a heptane chain, which also includes a methyl group at the fifth carbon position. This unique arrangement contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of alkyl halides:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as alcohols or amines, leading to the formation of ethers or amines.
  • Elimination Reactions: Under basic conditions, 3-(Chloromethyl)-4-methylheptane can undergo elimination reactions to form alkenes.
  • Radical Reactions: The compound may also participate in radical reactions, particularly in the presence of light or heat, which can lead to further functionalization of the heptane chain.

These reactions make 3-(Chloromethyl)-4-methylheptane a versatile intermediate in organic synthesis.

While specific biological activity data for 3-(Chloromethyl)-4-methylheptane is limited, compounds with similar structures often exhibit various biological effects. The chloromethyl group may influence interactions with biological molecules, potentially affecting biochemical pathways. Alkyl halides are known to have varying degrees of toxicity and can interact with cellular components, which may lead to cytotoxic effects or serve as precursors for bioactive molecules.

Synthesis of 3-(Chloromethyl)-4-methylheptane can be achieved through several methods:

  • Chloromethylation of Heptane Derivatives: The compound can be synthesized by chloromethylating 4-methylheptane using chloromethane and a Lewis acid catalyst such as aluminum chloride under controlled conditions.
  • Radical Halogenation: A radical halogenation process involving the reaction of heptane with chlorine gas under UV light can yield chlorinated derivatives, including 3-(Chloromethyl)-4-methylheptane.
  • Alkylation Reactions: Starting from simpler alkyl halides, sequential alkylation can be employed to build up the heptane backbone before introducing the chloromethyl group.

These methods highlight the compound's accessibility for further research and application in synthetic chemistry.

3-(Chloromethyl)-4-methylheptane has several applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its derivatives are frequently utilized in drug development due to their potential biological activity.
  • Chemical Manufacturing: The compound can be used as a building block in the production of various chemical products, including surfactants and agrochemicals.

These applications underscore its importance in both industrial and laboratory settings.

Interaction studies involving 3-(Chloromethyl)-4-methylheptane focus on its reactivity with nucleophiles and other electrophiles. Research indicates that compounds with similar structures often show significant interactions with biological macromolecules, influencing their biochemical pathways. Such studies are crucial for understanding the potential toxicity and therapeutic applications of this compound.

Several compounds share structural similarities with 3-(Chloromethyl)-4-methylheptane. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
3-Chloro-2-methylpentaneC6H13ClC_6H_{13}ClShorter carbon chain; used in similar reactions
1-Bromo-3-methylbutaneC5H11BrC_5H_{11}BrBromine instead of chlorine; different reactivity
2-Chloro-4-methylhexaneC7H15ClC_7H_{15}ClDifferent positioning of chlorine; varied applications
2-Chloro-3-methylbutaneC5H11ClC_5H_{11}ClSimilar carbon skeleton; different substituents

Each of these compounds exhibits unique properties and reactivities due to variations in their structure, making them suitable for different applications in organic synthesis and medicinal chemistry.

XLogP3

4.4

Exact Mass

162.1175283 g/mol

Monoisotopic Mass

162.1175283 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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